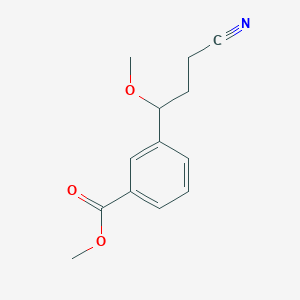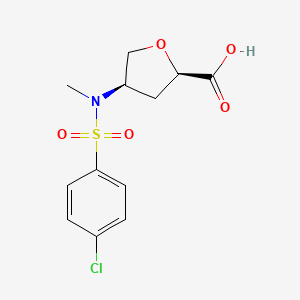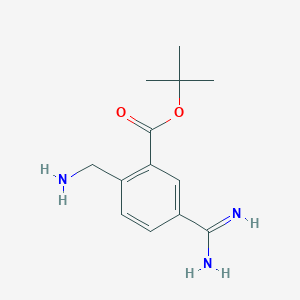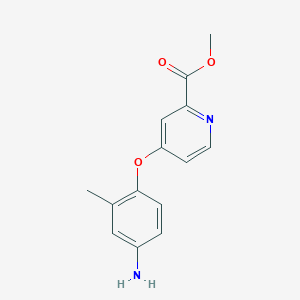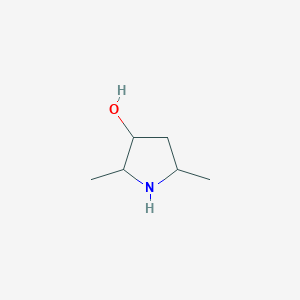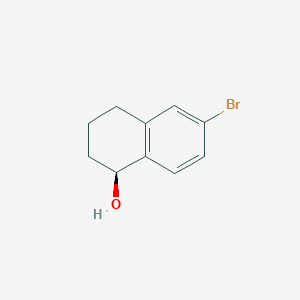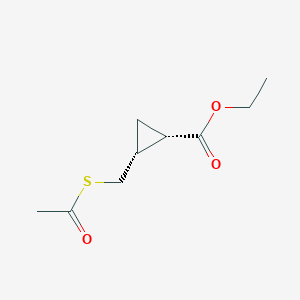![molecular formula C8H7N3O B14030179 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine core, which is known for its potential biological activities, particularly in the inhibition of protein kinases.
Méthodes De Préparation
The synthesis of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one typically involves multi-step organic synthesis routes. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Analyse Des Réactions Chimiques
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition, particularly protein kinases.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation and survival.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one primarily involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt).
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent antitubercular activity.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable compound in targeted cancer therapy .
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-6-2-3-9-8(6)11-4-10-7/h2-4H,1H3,(H,9,10,11) |
Clé InChI |
MPFCXNLNHVXZKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CNC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


